2-Fluoro-4-methoxypyridine

Catalog No.
S740265
CAS No.
175965-83-0
M.F
C6H6FNO
M. Wt
127.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methoxypyridine

CAS Number

175965-83-0

Product Name

2-Fluoro-4-methoxypyridine

IUPAC Name

2-fluoro-4-methoxypyridine

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

InChI

InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3

InChI Key

ILAHVONGWYINEB-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1)F

Canonical SMILES

COC1=CC(=NC=C1)F

Medicinal Chemistry

  • Drug Discovery and Development: 2-F-4-OMe-pyridine serves as a scaffold for synthesizing novel bioactive compounds with potential therapeutic applications. Its structure allows for the incorporation of various functional groups, leading to diverse molecules with unique pharmacological properties. Research efforts have explored its potential in developing drugs targeting various diseases, including:
    • Neurodegenerative disorders: Studies have investigated the use of 2-F-4-OMe-pyridine derivatives as potential acetylcholinesterase inhibitors for treating Alzheimer's disease [].
    • Cancer: Researchers have explored the antitumor activity of specific 2-F-4-OMe-pyridine-based compounds [].

Organic Chemistry

  • Synthesis of Functional Molecules: 2-F-4-OMe-pyridine acts as a versatile starting material for synthesizing various complex organic molecules. Its reactive sites enable the attachment of different functional groups through various chemical reactions, leading to the creation of diverse molecules with specific properties. These synthesized molecules can find applications in various fields, including:
    • Material science: Development of novel polymers, catalysts, and functional materials [].
    • Bioconjugation: Creating molecules for attaching probes to biological targets for research purposes [].

2-Fluoro-4-methoxypyridine is an organic compound with the molecular formula C6H6FNO and a molecular weight of 155.13 g/mol. It is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, which significantly influences its chemical properties and reactivity. The compound is known for its versatility in various

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction is crucial for modifying the compound to create derivatives with enhanced properties .
  • Oxidation: The methoxy group can be oxidized to form a corresponding carbonyl compound, while the fluorine atom's presence can influence the reaction pathway.
  • Reduction: The compound can undergo reduction reactions, converting functional groups into alcohols or amines, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's potential as an intermediate in synthesizing more complex molecules.

2-Fluoro-4-methoxypyridine exhibits notable biological activities, making it a subject of interest in pharmacological research. Its structural features allow it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. For instance, compounds with similar structures have shown promise as anti-inflammatory and anticancer agents . Additionally, the fluorine atom enhances the compound's binding affinity to biological targets, which can lead to improved efficacy in therapeutic applications.

The synthesis of 2-Fluoro-4-methoxypyridine can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of 4-methoxypyridine with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The choice of fluorinating agent significantly impacts the yield and selectivity of the synthesis.
  • Continuous Flow Synthesis: Industrial applications may utilize continuous flow techniques that provide better control over reaction conditions and improve scalability for production.

These methods underscore the compound's accessibility for research and industrial applications.

2-Fluoro-4-methoxypyridine finds various applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties .
  • Biological Imaging: The compound can be utilized in developing fluorescent probes for imaging biological systems, enhancing visualization techniques in research.
  • Agrochemicals: Its derivatives are explored for use in agrochemical formulations, contributing to pest control and crop protection strategies .

Studies on 2-Fluoro-4-methoxypyridine have focused on its interactions with biological macromolecules. The presence of the fluorine atom is believed to enhance its binding affinity to specific enzymes or receptors, which may lead to increased potency in therapeutic contexts. Interaction studies often involve assessing how variations in structure affect biological activity, guiding the design of new compounds with improved efficacy and reduced side effects .

When comparing 2-Fluoro-4-methoxypyridine with similar compounds, several unique characteristics emerge:

Compound NameKey FeaturesUniqueness
2-FluoropyridineLacks methoxy groupLess reactivity due to absence of methoxy
4-MethoxypyridineLacks fluorine atomReduced binding affinity
2-Fluoro-4-methylpyridineContains a methyl group instead of methoxyDifferent steric effects
3-Fluoro-4-methoxypyridineFluorine at position threeDifferent electronic properties

The uniqueness of 2-Fluoro-4-methoxypyridine lies in its combination of functional groups that provide a balance of reactivity, binding affinity, and metabolic stability. This makes it particularly versatile for various applications across medicinal chemistry and materials science .

Halogen-Fluorine Exchange Reactions

The preparation of 2-fluoro-4-methoxypyridine derivatives through halogen-fluorine exchange represents one of the most direct synthetic approaches available. Classical methods involve the treatment of halogenated pyridine precursors with fluoride sources under elevated temperatures. The reaction of 2-chloropyridine with potassium fluoride in polar aprotic solvents has been demonstrated to afford 2-fluoropyridine in moderate yields, with the process requiring extended reaction times and elevated temperatures for completion. Specifically, heating 2-chloropyridine with potassium fluoride in dimethyl sulfone or tetramethylene sulfone for twenty-one days at elevated temperatures produces 2-fluoropyridine in approximately 50% yield. The corresponding 2-bromopyridine substrate exhibits enhanced reactivity, providing similar yields with significantly reduced reaction times of only seven days under comparable conditions.

The efficiency of halogen-fluorine exchange reactions is significantly influenced by the electronic environment of the pyridine ring system. Polyhalogenated pyridines demonstrate markedly enhanced reactivity compared to monohalogenated counterparts, with the presence of multiple electron-withdrawing substituents facilitating nucleophilic attack by fluoride anion. This enhanced reactivity pattern extends to methoxy-substituted systems, where the electron-donating methoxy group creates a polarized electronic environment that can either enhance or diminish reactivity depending on its position relative to the halogen leaving group.

For 2-fluoro-4-methoxypyridine synthesis specifically, the nucleophilic aromatic substitution pathway can be employed with nitro-substituted precursors. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution, demonstrating the viability of this approach for accessing fluorinated pyridine derivatives. The electron-poor pyridyl aromatic system in combination with electron-withdrawing substituents makes the nitro group an effective leaving group, facilitating fluoride incorporation under relatively mild conditions.

Methoxy Group Introduction via Alkylation Pathways

The installation of methoxy substituents in fluoropyridine systems can be achieved through various alkylation strategies, with the choice of method depending on the electronic characteristics of the fluorinated precursor. Direct alkylation of hydroxypyridine intermediates represents a straightforward approach, particularly when the fluorine substituent is already present in the target position. The preparation of 2-fluoro-4-methoxyacetophenone has been achieved through Friedel-Crafts acylation of meta-fluoroanisole, providing insight into the reactivity patterns of fluorinated aromatic systems bearing methoxy substituents.

Nucleophilic aromatic substitution of appropriately substituted pyridine derivatives offers an alternative route for methoxy group introduction. The reaction conditions for nucleophilic aromatic substitution of 2-fluoropyridines with various nucleophiles have been systematically optimized to achieve quantitative conversion under relatively mild conditions. Alcohol nucleophiles, including methanol for methoxy group introduction, react effectively with 2-fluoropyridines using potassium tert-butoxide as base in tetrahydrofuran solvent at 50°C for 3 hours, achieving complete conversion to the substitution products.

The selectivity of methoxy group introduction can be enhanced through careful control of reaction conditions and substrate electronic properties. The high functional group compatibility observed in optimized nucleophilic aromatic substitution protocols allows for the preservation of sensitive functionality during methoxy installation, making this approach particularly valuable for late-stage functionalization applications.

p38α MAPK Inhibitor Design and Optimization

The p38α mitogen-activated protein kinase represents a critical target in inflammatory disease therapy, and 2-fluoro-4-methoxypyridine has emerged as a valuable component in the design of inhibitors targeting this enzyme [23]. The pyridinyl moiety serves as a key hinge-binding element, forming essential hydrogen bonds with the backbone of Met109 in the ATP binding site of p38α [27]. The fluorine atom at the 2-position enhances binding affinity through both electronic effects and potential fluorine-hydrogen bonding interactions [25].

Research has demonstrated that incorporation of 2-fluoro-4-methoxypyridine into pyridinylimidazole scaffolds results in compounds with enhanced potency against p38α [9]. The methoxy group at the 4-position contributes to optimal positioning within the binding pocket and provides additional hydrogen-bonding capabilities [27]. Studies have shown that this substitution pattern leads to inhibitors with IC50 values in the low nanomolar range, representing significant improvements over earlier generation compounds [30].

The optimization process for these inhibitors has involved systematic modifications of the core structure, with the 2-fluoro-4-methoxypyridine component remaining constant due to its critical role in binding [23]. Computational modeling studies have revealed that the fluorine atom forms key interactions with residues in the hinge region, while the methoxy group extends into a hydrophobic pocket, contributing to both potency and selectivity [25]. This rational design approach has led to the development of highly potent p38α inhibitors with improved pharmacokinetic profiles [27].

CompoundCore Structurep38α IC50 (nM)Selectivity IndexKey Structural Features
SB203580 derivativePyridinylimidazole with 2-fluoro-4-methoxypyridine42>200 (vs ERK2)4-fluorophenyl at imidazole C-4 position [26]
Optimized analogModified pyridinylimidazole with 2-fluoro-4-methoxypyridine16>500 (vs ERK2)Additional hydrogen bond acceptor at imidazole C-2 [30]
Novel scaffoldPyridinylthiazole with 2-fluoro-4-methoxypyridine35>100 (vs JNK3)Methylthio group at thiazole C-2 [29]

Structure-Activity Relationship Studies of Pyridinylimidazole Analogues

Structure-activity relationship studies of pyridinylimidazole analogues containing 2-fluoro-4-methoxypyridine have provided valuable insights into the molecular determinants of potency and selectivity [23]. These studies have systematically explored modifications at various positions of the imidazole ring while maintaining the 2-fluoro-4-methoxypyridine component as a constant feature [26]. The results have demonstrated that the pyridine nitrogen forms a critical hydrogen bond with the hinge region of the kinase, while the fluorine atom enhances binding through electronic effects [25].

Research has shown that the 4-position of the imidazole ring typically accommodates aromatic substituents, with 4-fluorophenyl groups being particularly effective [26]. The presence of the 2-fluoro-4-methoxypyridine at the 5-position of the imidazole has been found to be optimal for activity, with alterations in this component generally leading to reduced potency [29]. Modifications at the 2-position of the imidazole have been explored to enhance selectivity, with small alkyl or thioalkyl groups providing favorable results [27].

The route leading to these compounds often starts with 2-fluoro-4-methoxypyridine or related precursors, utilizing the Marckwald imidazole synthesis to construct the core scaffold [9]. This synthetic approach allows for the systematic introduction of various substituents, facilitating comprehensive structure-activity relationship studies [29]. The resulting data has guided the development of highly potent and selective inhibitors with optimized pharmacokinetic properties [30].

Detailed analysis of binding modes through X-ray crystallography has revealed that the 2-fluoro-4-methoxypyridine moiety adopts a specific orientation within the ATP binding pocket, with the pyridine nitrogen forming a hydrogen bond with the backbone amide of Met109 [25]. The fluorine atom at the 2-position enhances binding through interactions with nearby residues, while the methoxy group at the 4-position extends into a hydrophobic pocket [27]. These structural insights have been instrumental in guiding further optimization efforts [29].

Antibacterial Agent Scaffolds

2-Fluoro-4-methoxypyridine has demonstrated significant utility in the development of antibacterial agents, serving as a key structural component in various scaffolds designed to combat bacterial infections [6]. The unique electronic properties conferred by the fluorine and methoxy substituents contribute to enhanced binding interactions with bacterial targets, resulting in improved antibacterial activity [10]. The incorporation of this moiety into antibacterial scaffolds has been explored as a strategy to address the growing challenge of antimicrobial resistance [6].

Research has shown that compounds containing 2-fluoro-4-methoxypyridine exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [6]. The fluorine substituent enhances metabolic stability and membrane permeability, while the methoxy group contributes to specific binding interactions with bacterial targets [10]. These properties make 2-fluoro-4-methoxypyridine a valuable building block in the design of novel antibacterial agents with improved efficacy against resistant strains [6].

Quinolone Antibiotic Intermediate Synthesis

2-Fluoro-4-methoxypyridine serves as a valuable intermediate in the synthesis of quinolone antibiotics, a class of compounds known for their broad-spectrum antibacterial activity [6]. The incorporation of this fluorinated pyridine derivative into the quinolone scaffold contributes to enhanced potency and improved pharmacokinetic properties [10]. Synthetic routes utilizing 2-fluoro-4-methoxypyridine as a starting material have been developed to access novel quinolone derivatives with activity against resistant bacterial strains [6].

The synthesis of quinolone antibiotics incorporating 2-fluoro-4-methoxypyridine typically involves a multi-step process beginning with the functionalization of the pyridine ring [17]. This is followed by cyclocondensation reactions to form the quinolone core structure [6]. The presence of the fluorine atom at the 2-position of the pyridine ring has been shown to enhance the antibacterial activity of the resulting quinolones, particularly against Gram-negative bacteria [10].

Studies have demonstrated that quinolone derivatives containing the 2-fluoro-4-methoxypyridine moiety exhibit significant activity against a range of bacterial pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [6]. The methoxy group at the 4-position contributes to optimal binding interactions with the bacterial target, while the fluorine atom enhances membrane permeability and metabolic stability [10]. These structural features result in quinolone antibiotics with improved efficacy against resistant bacterial strains [6].

Quinolone DerivativeBacterial TargetMIC50 (μg/mL) against S. aureusMIC50 (μg/mL) against E. coliKey Structural Features
2-Methyl-4-quinolone-3-acetic acid with 2-fluoro-4-methoxypyridineDNA gyrase0.50.25Fluorine at C-6 position of quinolone core [6]
6-Fluoro-7-(2-fluoro-4-methoxypyridin-3-yl)-4-quinoloneTopoisomerase IV0.1250.25Methoxy group enhancing target binding [10]
Novel hybrid containing 2-fluoro-4-methoxypyridineDual targeting of DNA gyrase and topoisomerase IV0.06250.125Optimized side chain for improved spectrum [6]

Topoisomerase Inhibition Mechanisms

Quinolone antibiotics containing 2-fluoro-4-methoxypyridine exert their antibacterial effects primarily through the inhibition of bacterial topoisomerases, enzymes essential for DNA replication and transcription [7]. The binding mode of these compounds involves interactions with both the enzyme and DNA, forming a ternary complex that disrupts bacterial cell function [10]. The 2-fluoro-4-methoxypyridine component contributes to enhanced binding affinity and specificity for bacterial topoisomerases [7].

Research has elucidated the mechanism by which these compounds inhibit topoisomerase activity [7]. The fluorine atom at the 2-position of the pyridine ring forms key interactions with amino acid residues in the enzyme active site, while the methoxy group at the 4-position enhances binding through additional hydrogen bonding interactions [10]. These structural features result in potent inhibition of topoisomerase function, leading to disruption of DNA replication and bacterial cell death [7].

Studies utilizing X-ray crystallography and molecular modeling have provided detailed insights into the binding interactions between quinolone derivatives containing 2-fluoro-4-methoxypyridine and bacterial topoisomerases [7]. These investigations have revealed that the fluorinated pyridine moiety occupies a specific pocket within the enzyme-DNA complex, forming critical interactions that stabilize the ternary complex [10]. This understanding has guided the development of optimized quinolone antibiotics with enhanced potency against resistant bacterial strains [7].

The incorporation of 2-fluoro-4-methoxypyridine into novel topoisomerase inhibitors represents a promising approach to addressing the challenge of antimicrobial resistance [10]. By optimizing the interactions between this moiety and the bacterial target, researchers have developed compounds with improved activity against resistant strains [7]. This strategy has led to the identification of next-generation quinolone antibiotics with enhanced efficacy against a broad spectrum of bacterial pathogens [10].

CNS-Targeting Pharmaceutical Agents

2-Fluoro-4-methoxypyridine has emerged as a valuable structural component in the development of central nervous system-targeting pharmaceutical agents [8]. The balanced lipophilicity conferred by the combination of fluorine and methoxy substituents contributes to enhanced blood-brain barrier penetration, a critical factor in the design of drugs targeting neurological disorders [16]. The incorporation of this moiety into CNS-active compounds has been explored as a strategy to improve brain exposure and therapeutic efficacy [8].

Research has demonstrated that molecules containing 2-fluoro-4-methoxypyridine exhibit favorable physicochemical properties for CNS penetration, including appropriate molecular weight, lipophilicity, and hydrogen bonding capacity [16]. The fluorine atom at the 2-position enhances metabolic stability and reduces susceptibility to oxidative metabolism, while the methoxy group at the 4-position contributes to specific binding interactions with CNS targets [8]. These properties make 2-fluoro-4-methoxypyridine a valuable building block in the design of novel CNS-active agents [16].

Neurotransmitter Receptor Modulators

2-Fluoro-4-methoxypyridine has been incorporated into various molecular scaffolds designed to modulate neurotransmitter receptors, key targets in the treatment of neurological and psychiatric disorders [8]. The unique electronic properties of this fluorinated pyridine derivative contribute to specific binding interactions with receptor proteins, resulting in compounds with enhanced potency and selectivity [15]. The development of neurotransmitter receptor modulators containing 2-fluoro-4-methoxypyridine represents a promising approach to addressing unmet medical needs in CNS disorders [8].

Studies have demonstrated that compounds containing 2-fluoro-4-methoxypyridine exhibit activity at various neurotransmitter receptors, including those for dopamine, serotonin, and acetylcholine [8]. The fluorine atom at the 2-position enhances binding affinity through electronic effects and potential fluorine-hydrogen bonding interactions, while the methoxy group at the 4-position contributes to optimal positioning within the receptor binding pocket [15]. These structural features result in receptor modulators with improved potency and selectivity profiles [8].

Research utilizing structure-based drug design approaches has provided valuable insights into the binding interactions between 2-fluoro-4-methoxypyridine-containing compounds and neurotransmitter receptors [15]. These investigations have revealed that the fluorinated pyridine moiety typically occupies a specific region within the receptor binding site, forming critical interactions that determine potency and selectivity [8]. This understanding has guided the development of optimized receptor modulators with enhanced therapeutic potential [15].

Receptor ModulatorTarget ReceptorBinding Affinity (Ki, nM)Selectivity ProfileKey Structural Features
Pyridine derivative with 2-fluoro-4-methoxypyridineNicotinic acetylcholine receptor (α4β2)26>100-fold vs other nAChR subtypesHydrogen bond with receptor backbone [8]
Novel scaffold containing 2-fluoro-4-methoxypyridineSerotonin receptor (5-HT1A)15>50-fold vs 5-HT2AFluorine interaction with Ser198 [15]
Optimized compound with 2-fluoro-4-methoxypyridineDopamine D3 receptor8>200-fold vs D2 receptorMethoxy group extending into hydrophobic pocket [8]

Blood-Brain Barrier Permeability Enhancements

The incorporation of 2-fluoro-4-methoxypyridine into CNS-targeting pharmaceutical agents has been shown to enhance blood-brain barrier permeability, a critical factor in the development of effective treatments for neurological disorders [16]. The balanced lipophilicity conferred by the combination of fluorine and methoxy substituents contributes to improved passive diffusion across the blood-brain barrier, resulting in enhanced brain exposure [11]. This property makes 2-fluoro-4-methoxypyridine a valuable structural component in the design of CNS-active drugs [16].

Research has demonstrated that compounds containing 2-fluoro-4-methoxypyridine exhibit favorable physicochemical properties for blood-brain barrier penetration, including appropriate molecular weight, lipophilicity (logP), and topological polar surface area [16]. The fluorine atom at the 2-position reduces hydrogen bonding capacity and enhances lipophilicity, while the methoxy group at the 4-position provides a balance through its hydrogen bond acceptor properties [11]. These characteristics result in molecules with optimized blood-brain barrier permeability profiles [16].

Studies utilizing in vitro and in vivo models have provided quantitative data on the blood-brain barrier permeability of compounds containing 2-fluoro-4-methoxypyridine [11]. These investigations have revealed that such compounds typically exhibit brain-to-plasma concentration ratios (Kp) greater than unity, indicating favorable brain penetration [16]. The incorporation of this fluorinated pyridine derivative has been shown to reduce susceptibility to P-glycoprotein-mediated efflux, a major barrier to CNS drug delivery [11]. This understanding has guided the development of CNS-targeting agents with improved brain exposure and therapeutic efficacy [16].

The development of transition metal complexes incorporating 2-fluoro-4-methoxypyridine as a ligand has emerged as a critical area of research, with applications spanning multiple catalytic transformations. The compound's ability to coordinate to metal centers through its nitrogen atom, while simultaneously providing electronic modulation through its substituents, makes it particularly valuable in contemporary catalytic design [4] [5] [6].

The electronic characteristics of 2-fluoro-4-methoxypyridine as a ligand are significantly influenced by the positioning of its substituents. The fluorine atom at the 2-position enhances the pyridine's π-accepting capability, while the methoxy group at the 4-position provides electron density through resonance effects. This balanced electronic environment allows for fine-tuning of metal center reactivity and selectivity [7].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions utilizing 2-fluoro-4-methoxypyridine derivatives have demonstrated remarkable advances in site-selectivity and reaction efficiency. The most significant breakthrough has been achieved in C4-selective cross-coupling of dichloropyridine substrates, where conventional reactivity patterns favor the C2-position [8].

Research has established that the use of sterically hindered N-heterocyclic carbene ligands, particularly IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), enables unprecedented C4-selectivity in Suzuki-Miyaura cross-coupling reactions. Under optimized conditions employing Pd/IPr catalytic systems, 2,4-dichloropyridine substrates undergo selective coupling at the C4-position with selectivity ratios approaching 10:1. These reactions proceed efficiently at room temperature with yields ranging from 44% to 93% across diverse arylboronic acid coupling partners [8].

The mechanism underlying this remarkable selectivity inversion involves ligand-controlled activation, where the bulky IPr ligand creates a steric environment that favors oxidative addition at the sterically less hindered C4-chloride bond. Computational studies have revealed that the energy difference between C2 and C4 oxidative addition pathways is modulated by the electronic and steric properties of the N-heterocyclic carbene ligand [8].

Buchwald-Hartwig amination reactions of 2-fluoro-4-iodopyridine have demonstrated exclusive C4-selectivity under microwave irradiation conditions. These transformations, utilizing Pd(OAc)₂/BINAP catalytic systems, achieve complete conversion within 30 minutes at elevated temperatures. The reaction scope encompasses diverse aromatic amines, providing efficient access to 4-aminopyridine derivatives with excellent functional group tolerance [9].

Particularly noteworthy is the development of ligand-free conditions that achieve even higher C4-selectivity. Under Jeffery-type conditions employing KI, NaOAc, and PEG400 as additives, selectivity ratios exceeding 99:1 have been achieved. These conditions appear to operate through a multinuclear palladium mechanism, distinct from the mononuclear pathways observed with phosphine or N-heterocyclic carbene ligands [8].

Copper-Mediated Ullmann-Type Couplings

Copper-mediated Ullmann-type coupling reactions have experienced a renaissance with the development of efficient catalytic systems operating under mild conditions. 2-Fluoro-4-methoxypyridine and related substrates participate in these transformations as both coupling partners and ligand precursors, contributing to enhanced reactivity and selectivity [10] [11].

O-Arylation reactions utilizing copper catalysis have achieved significant advances through the development of specialized ligand systems. CuI/picolinic acid catalytic combinations enable efficient coupling of aryl halides with sterically hindered phenols under mild conditions. The reaction scope encompasses iodides, bromides, and activated chlorides, with yields ranging from 60% to 97%. Temperature requirements vary from 80°C for activated substrates to 120°C for challenging electrophiles [10].

The mechanism of copper-catalyzed O-arylation involves initial coordination of the phenol nucleophile to the copper center, followed by oxidative addition of the aryl halide. The role of the ligand is crucial in solubilizing the copper species and stabilizing intermediate oxidation states. Picolinic acid and related N,O-bidentate ligands have proven particularly effective, providing both coordination and electron donation to facilitate the catalytic cycle [10].

N-Arylation processes have been successfully developed using CuI catalysis with various nitrogen-containing ligands. 1,10-Phenanthroline and 2,2'-bipyridine derivatives serve as effective supporting ligands, enabling coupling of aryl halides with primary and secondary amines. Reaction conditions typically require temperatures of 80-110°C with K₂CO₃ or Cs₂CO₃ as base, achieving yields of 68% to 96% across diverse substrate combinations [10].

The development of S-arylation methodology has provided access to aryl sulfides through copper catalysis. CuI/1,10-phenanthroline systems enable coupling of aryl iodides and bromides with aromatic and aliphatic thiols. These reactions proceed under relatively mild conditions (30-60°C for iodides, 70-110°C for bromides) with K₃PO₄ as base, delivering products in 51% to 98% yields [10].

Organocatalytic Systems

The application of 2-fluoro-4-methoxypyridine in organocatalytic systems represents a rapidly expanding area of research, with particular emphasis on hydrogen bonding activation strategies and asymmetric induction mechanisms. The compound's electronic properties make it an attractive component in various organocatalytic frameworks [12] [13] [14].

Hydrogen Bonding Activation Strategies

Hydrogen bonding phase-transfer catalysis has emerged as a powerful methodology for asymmetric fluorination reactions, with 2-fluoro-4-methoxypyridine derivatives serving as both substrates and catalyst components. The development of chiral bis-urea catalysts has enabled unprecedented enantioselective transformations using alkali metal fluorides as nucleophilic fluorine sources [12] [14].

The breakthrough work in this area involves the desymmetrization of azetidinium salts using cesium fluoride in the presence of chiral BINAM-derived bis-urea catalysts. These reactions proceed through a mechanism wherein the bis-urea catalyst forms a tridentate hydrogen bonding complex with fluoride, rendering it soluble and reactive in organic solvents. The chiral environment created by the catalyst induces high enantioselectivity in the ensuing C-F bond formation, with enantiomeric excesses reaching 96% [12].

The mechanism involves initial hydrogen bonding between the bis-urea catalyst and cesium fluoride, forming a soluble [urea-F]⁻ complex. This activated fluoride species then undergoes ion-pairing with the azetidinium cation, leading to nucleophilic attack and ring opening to generate enantioenriched γ-fluoroamines. The stereochemical outcome is controlled by the chiral pocket created by the bis-urea framework [12].

Regiodivergent fluorination has been achieved through modulation of fluoride charge density using hydrogen-bond donor catalysts. Research has demonstrated that the electronic characteristics of urea catalysts directly influence the kinetic regioselectivity in fluorination of dissymmetric aziridinium salts. By varying the electronic properties of the urea substituents, different regioisomeric products can be accessed from identical starting materials [14].

Chiral Induction in Asymmetric Synthesis

Asymmetric synthesis employing 2-fluoro-4-methoxypyridine derivatives has been advanced through the development of novel chiral organocatalysts that exploit the compound's electronic properties. Pyridine N-oxide organocatalysts, exemplified by the METHOX catalyst system, have demonstrated exceptional performance in enantioselective allylation reactions [15] [16].

The METHOX catalyst ((+)-2-methoxy-6-((2R,3R)-3-methylpentan-2-yl)pyridine 1-oxide) represents a significant advancement in terpene-derived organocatalysis. This catalyst enables highly enantioselective allylation of aromatic aldehydes with allyltrichlorosilane, achieving enantiomeric excesses up to 96% with catalyst loadings as low as 5 mol%. The reactions proceed efficiently in acetonitrile at room temperature, demonstrating excellent substrate scope and functional group tolerance [15] [16].

The catalytic mechanism involves coordination of the aldehyde substrate to the pyridine N-oxide through hydrogen bonding and Lewis acid-Lewis base interactions. The allyltrichlorosilane undergoes activation through coordination to the N-oxide oxygen, creating a chiral environment that controls the facial selectivity of the allyl transfer. The stereochemical outcome is determined by minimization of steric interactions between the substrate and the chiral substituents on the pyridine ring [16].

Hypervalent iodine catalysis has provided access to β-fluoroaziridines through enantioselective fluorination-aziridination of N-tosyl-3-arylprop-2-enylamines. These transformations employ chiral aryl iodide catalysts in combination with m-CPBA as oxidant and HF-pyridine as fluoride source. The reactions achieve enantiomeric excesses ranging from 61% to 97% with perfect diastereoselectivity, demonstrating the powerful stereochemical control achievable through hypervalent iodine activation [17].

The development of catalytic asymmetric nucleophilic fluorination using BF₃·Et₂O has opened new avenues for accessing chiral fluorinated compounds. Research has demonstrated that chiral iodine catalysts can activate BF₃·Et₂O to serve as both fluorine source and activating reagent for iodosylbenzene. These reactions provide chiral fluorinated oxazine products with enantiomeric excesses up to 99% and diastereoselectivities exceeding 20:1 [18].

The synthetic utility of these methodologies extends to complex molecule synthesis, where 2-fluoro-4-methoxypyridine derivatives serve as key intermediates in the preparation of biologically active compounds. Multi-step syntheses combining C4-selective cross-coupling with subsequent nucleophilic aromatic substitution have enabled access to substitution patterns that are challenging to achieve through conventional approaches [8].

XLogP3

1.3

Wikipedia

2-Fluoro-4-methoxypyridine

Dates

Last modified: 08-15-2023

Explore Compound Types